3-Phenyl-L-serine

Enzymatic synthesis Stereoselectivity Green chemistry

Secure the definitive L-threo isomer (CAS 6254-48-4) for your chiral synthesis. This is the only configuration active in enzymatic pathways for droxidopa (L-DOPS) and katanosin B—racemic or erythro mixtures will fail. Demand ≥98% purity with verified enantiomeric excess for reliable peptide coupling and biocatalytic processes. Avoid costly stereochemical mismatches.

Molecular Formula C16H21ClN2O3
Molecular Weight 181.19 g/mol
CAS No. 6254-48-4
Cat. No. B554943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-L-serine
CAS6254-48-4
SynonymsLeu-AMC; 62480-44-8; L-Leucine-7-amido-4-methylcoumarinhydrochloride; ST50306820; L-Leucin-7-amido-4-methylcoumarinhydrochloride; L-Leucine-4-methylumbelliferylamidehydrochloride; L-Leucine7-amido-4-methylcoumarinhydrochloride; L-Leucine-4-methyl-7-coumarinylamidehydrochloride; AC1MBYCM; H-L-LEU-AMCHCL; C16H20N2O3.HCl; L2145_SIGMA; SCHEMBL381193; 61888_FLUKA; CTK8E7196; MolPort-003-937-803; 7332AH; KM0618; AKOS025295556; L-Leucine-7-amino-4-methylcoumarinHCl; RT-013524; FT-0627936; L-Leucine7-amido-4-methylcoumarinhydrochloridesalt; L-Leucine-(4-methyl-7-coumarinylamide)hydrochloride; (2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide,chloride
Molecular FormulaC16H21ClN2O3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl
InChIInChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1
InChIKeyVCRXITKKWBOQRZ-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-L-serine (CAS 6254-48-4) Procurement Guide: Chiral Non-Proteinogenic Amino Acid for Specialized Synthesis and Enzymology


3-Phenyl-L-serine (CAS 6254-48-4), also designated L-threo-3-phenylserine or (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid, is a chiral, non-proteinogenic β-hydroxy-α-amino acid [1]. It serves as a critical building block for glycopeptide antibiotics (e.g., vancomycin), immunosuppressants, and the anti-Parkinsonian drug L-threo-3,4-dihydroxyphenylserine (L-DOPS) [2]. Its value lies in its specific stereochemistry (L-threo configuration) and the synthetic versatility conferred by the β-hydroxyl group, which enables precise chiral derivatization [3].

Why 3-Phenyl-L-serine Cannot Be Substituted with Generic Serine Analogs: A Chiral Purity and Kinetic Perspective


3-Phenyl-L-serine possesses two chiral centers, generating four distinct stereoisomers (L-threo, D-threo, L-erythro, D-erythro). Biological systems and synthetic applications exhibit strict stereospecificity; the L-threo isomer (CAS 6254-48-4) is the required configuration for L-DOPS synthesis and for incorporation into bioactive peptides like katanosin B [1]. Generic or racemic mixtures (e.g., DL-3-phenylserine) fail to provide the necessary stereochemical purity, leading to inactive products or dramatically altered enzyme kinetics. As demonstrated with phenylalanine hydroxylase, the threo and erythro diastereomers exhibit profoundly different substrate kinetics (cooperative vs. hyperbolic) and coupling efficiencies, underscoring that isomeric or generic substitution is scientifically invalid [2].

3-Phenyl-L-serine: Quantifiable Differentiation Against Closest Analogs and Isomers


Enzymatic Synthesis with Superior Stereochemical Control vs. Chemical Routes

An engineered enzymatic route utilizing L-allo-threonine aldolase from Thermotoga maritima yields 3-Phenyl-L-serine with an enantiomeric excess (ee) greater than 99% and a diastereomeric excess (de) of 20% under optimized conditions (70 °C, pH 8, 20 min) . In contrast, a recent patent highlights that conventional chemical synthetic methods for this compound suffer from 'low conversion rate, poor stereoselectivity, and difficult separation,' presenting a clear procurement advantage for the enzymatically-produced, high-ee material [1].

Enzymatic synthesis Stereoselectivity Green chemistry

Divergent Kinetic Behavior of Threo vs. Erythro Diastereomers with Phenylalanine Hydroxylase

The threo- and erythro- diastereomers of 3-phenylserine exhibit fundamentally different kinetic properties with hepatic phenylalanine hydroxylase. While erythro-phenylserine follows simple Michaelis-Menten kinetics (Km = 1.2 mM, Vmax = 1.2 µmol/min/mg), the threo isomer (which includes 3-Phenyl-L-serine) displays strong positive cooperativity (S0.5 = 4.8 mM, Vmax = 1.4 µmol/min/mg, Hill coefficient nH = 3) under identical assay conditions [1]. Furthermore, the threo isomer is largely uncoupled in the hydroxylation reaction, consuming more cofactor than product formed, whereas the erythro isomer is tightly coupled [1].

Enzyme kinetics Stereospecificity Phenylalanine hydroxylase

Substrate Specificity for L-Phenylserine Dehydrogenase: L-threo Isomer is Preferred

L-Phenylserine dehydrogenase from Pseudomonas syringae NK-15 exhibits clear substrate preference. The enzyme catalyzes the NAD+-dependent oxidation of the β-hydroxyl group. L-threo-phenylserine (the target compound) is reported as a 'good substrate' for this enzyme [1]. While quantitative kinetic constants (Km, kcat) for the L-threo isomer are not provided in the abstract, the study explicitly contrasts this with D-phenylserine dehydrogenase, which acts on the D-threo isomer, demonstrating distinct and stereospecific enzymatic pathways for the L- and D- enantiomers [1].

Enzyme specificity Dehydrogenase Metabolic pathway

Enzymatic Aldol Synthesis: Activity Profile of a Thermostable SHMT on Phenylserine

A thermostable serine hydroxymethyltransferase (ITBSHMT_1) from Pseudoxanthomonas taiwanensis AL17 was characterized for the synthesis of β-hydroxy amino acids. The enzyme's activity on phenylserine was quantified in the retro-aldol cleavage direction, revealing a Km of 23.26 mM, Vmax of 242 U/mg, kcat of 186 s⁻¹, and a catalytic efficiency (kcat/Km) of 8 mM⁻¹·s⁻¹ [1]. The enzyme showed optimal activity at 80°C and pH 7.5, a temperature regime impractical for mesophilic enzymes, highlighting its utility in industrial biocatalytic processes [1].

Biocatalysis Serine hydroxymethyltransferase Thermostable enzyme

Validated Application Scenarios for 3-Phenyl-L-serine Based on Quantitative Evidence


Synthesis of L-threo-3,4-dihydroxyphenylserine (L-DOPS) for Parkinson's Disease Research

3-Phenyl-L-serine serves as the direct precursor for the synthesis of L-threo-3,4-dihydroxyphenylserine (L-DOPS, droxidopa), a drug used to treat neurogenic orthostatic hypotension in Parkinson's disease. The requirement for high stereochemical purity (>99% ee) of the L-threo isomer is non-negotiable, as established by enzymatic synthesis data . Procurement of the correct isomer is essential to ensure the final drug substance meets regulatory and therapeutic standards.

Stereospecific Enzymology: Studies of Phenylalanine Hydroxylase Mechanism

The stark kinetic differences between threo- and erythro-phenylserine (cooperative vs. hyperbolic kinetics, coupled vs. uncoupled hydroxylation) make 3-Phenyl-L-serine a valuable probe for studying the allosteric regulation and catalytic mechanism of phenylalanine hydroxylase . Its unique cooperative behavior (Hill coefficient of 3) is not observed with the erythro isomer, making it a critical tool for elucidating enzyme structure-function relationships.

Biocatalytic Process Development Using Thermostable Enzymes

The defined kinetic parameters of 3-Phenyl-L-serine with the thermostable SHMT enzyme (ITBSHMT_1) at 80°C provide a robust foundation for developing high-temperature biocatalytic processes for β-hydroxy amino acid production . This data supports the compound's selection as a model substrate for optimizing industrial enzymatic syntheses.

Elucidation of Phenylserine Metabolic Pathways in Microorganisms

The established substrate specificity of L-phenylserine dehydrogenase for L-threo-phenylserine validates the use of 3-Phenyl-L-serine in studies aimed at mapping the catabolic pathways of β-hydroxy amino acids in bacteria like Pseudomonas syringae. The use of the correct stereoisomer is crucial for identifying and characterizing the relevant dehydrogenase enzymes in these metabolic networks.

Technical Documentation Hub

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36 linked technical documents
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